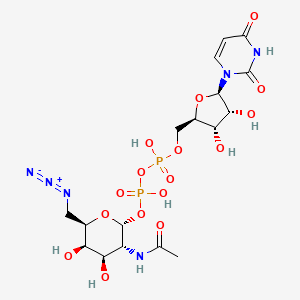

6-Azido-N-acetylgalactosamine-UDP

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

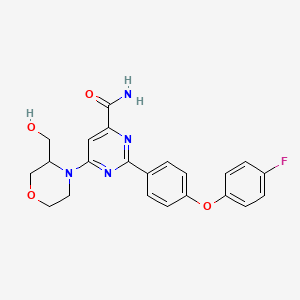

6-Azido-N-acetylgalactosamine-UDP is a nucleotide sugar composed of uridine diphosphate (UDP) and 6-azido-N-acetylgalactosamine. This compound is used by glycosyltransferases to transfer N-acetylgalactosamine residues to substrates. It is an important building block for the production of glycoproteins and glycolipids in the body .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azido-N-acetylgalactosamine-UDP can be achieved through enzymatic nucleotide sugar synthesis. This process involves an enzyme cascade featuring NahK from Bifidobacterium longum and AGX1 from Homo sapiens. The repetitive-batch-mode technology is used to synthesize up to 2.1 grams of the compound, achieving yields up to 97% in five consecutive batch cycles using a single enzyme batch .

Industrial Production Methods

The industrial production of this compound involves optimizing process parameters of the enzyme cascade. The synthesis process demonstrates total turnover numbers (TTNs) between 4.4–4.8 grams of product per gram of enzyme and space-time yields (STYs) ranging from 1.7–2.4 grams per liter per hour. The overall recovery after purification is 81% .

Analyse Des Réactions Chimiques

Types of Reactions

6-Azido-N-acetylgalactosamine-UDP undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in click chemistry reactions, such as azide-alkyne cycloaddition.

Glycosylation Reactions: It acts as an active sugar donor in the beta-1,3-N-acetylhexaminyltransferase-catalyzed glycosylation of lactose.

Common Reagents and Conditions

Common reagents used in these reactions include alkyne-activated compounds for click chemistry and glycosyltransferases for glycosylation reactions. The conditions typically involve simple buffer systems and may require accessory reagents such as copper or reducing agents .

Major Products Formed

The major products formed from these reactions include glycosylated proteins and glycolipids, which are essential components in various biological processes .

Applications De Recherche Scientifique

6-Azido-N-acetylgalactosamine-UDP has numerous scientific research applications, including:

Mécanisme D'action

6-Azido-N-acetylgalactosamine-UDP exerts its effects by serving as a substrate for glycosyltransferases, which transfer N-acetylgalactosamine residues to target molecules. This process is crucial for the synthesis of glycoproteins and glycolipids, which play important roles in cell signaling, immune defense, and other biological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uridine diphosphate N-acetylgalactosamine (UDP-GalNAc): A nucleotide sugar used by glycosyltransferases to transfer N-acetylgalactosamine residues to substrates.

UDP-6-azido-GlcNAc: Another azido sugar used in glycosylation reactions.

Uniqueness

6-Azido-N-acetylgalactosamine-UDP is unique due to its azido group, which allows it to participate in click chemistry reactions. This feature makes it highly valuable for bio-orthogonal labeling and other applications that require specific and efficient chemical modifications .

Propriétés

Formule moléculaire |

C17H26N6O16P2 |

|---|---|

Poids moléculaire |

632.4 g/mol |

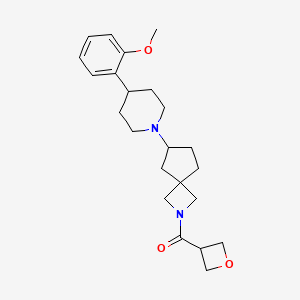

Nom IUPAC |

[(2R,3R,4R,5R,6R)-3-acetamido-6-(azidomethyl)-4,5-dihydroxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C17H26N6O16P2/c1-6(24)20-10-13(28)11(26)7(4-19-22-18)37-16(10)38-41(33,34)39-40(31,32)35-5-8-12(27)14(29)15(36-8)23-3-2-9(25)21-17(23)30/h2-3,7-8,10-16,26-29H,4-5H2,1H3,(H,20,24)(H,31,32)(H,33,34)(H,21,25,30)/t7-,8-,10-,11+,12-,13-,14-,15-,16-/m1/s1 |

Clé InChI |

SVLKKCJMKWWPQY-NESSUJCYSA-N |

SMILES isomérique |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CN=[N+]=[N-])O)O |

SMILES canonique |

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CN=[N+]=[N-])O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B12380055.png)